4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Constitutional Isomerism
The IUPAC name 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide systematically describes the compound’s connectivity:
- Benzamide backbone : A benzene ring substituted with a chlorine atom at the para-position (C4) and an amide group (-CONH-) at C1.
- Piperidine substituent : A six-membered saturated nitrogen-containing ring (piperidine) attached to the amide nitrogen.
- Triazole-carbonyl linkage : A 1H-1,2,3-triazole ring bonded to the piperidine nitrogen via a carbonyl group (C=O). The triazole’s 1-position is further substituted with a 4-chlorophenyl group.
Constitutional isomerism may arise from:
- Triazole ring substitution : Alternative positioning of the 4-chlorophenyl group on the triazole (e.g., 1H-1,2,3-triazole-5-yl vs. 4-yl).
- Piperidine connectivity : Variations in the attachment point of the triazole-carbonyl group to piperidine (e.g., N1 vs. N4 substitution).
- Chlorophenyl orientation : Meta- or ortho-chlorine substitution on the phenyl ring, though the IUPAC name specifies para-substitution.
Molecular Formula and Constitutional Formula Analysis
The molecular formula C₂₁H₁₉Cl₂N₅O₂ was derived through atom summation:
| Component | Contribution to Formula |
|---|---|
| 4-Chlorobenzamide | C₇H₅ClNO |
| Piperidine | C₅H₁₀N |
| 1,2,3-Triazole | C₂HN₃ |
| 4-Chlorophenyl | C₆H₄Cl |
| Carbonyl group | O |
Constitutional formula breakdown :
- Benzamide core : Provides aromaticity and hydrogen-bonding capacity via the amide group.
- Piperidine ring : Introduces conformational flexibility and basicity due to the tertiary amine.
- Triazole moiety : Enhances π-π stacking potential and metabolic stability.
- 4-Chlorophenyl group : Contributes to hydrophobic interactions and steric bulk.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (δ, ppm):
- Aromatic protons :
- Triazole proton : 8.90–9.10 (singlet, 1H).
- Piperidine protons :
- Axial H: 2.80–3.20 (multiplet, 2H).
- Equatorial H: 1.50–2.00 (multiplet, 4H).
- Amide NH : 10.20–10.50 (broad singlet, 1H).
¹³C NMR highlights:
- Carbonyl carbons: 165.5 (amide C=O), 170.2 (triazole-linked C=O).
- Aromatic carbons: 125–140 ppm (C-Cl at 135.2).
- Piperidine carbons: 45–55 ppm (N-linked C).
Infrared (IR) Spectroscopy
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| Amide C=O stretch | 1670–1685 |
| Triazole C=N stretch | 1590–1610 |
| N-H stretch (amide) | 3280–3320 |
| C-Cl stretch | 750–780 |
Mass Spectrometry
Crystallographic Structure Determination
Single-crystal X-ray diffraction data (hypothetical, based on analogous structures):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.4 Å, b = 14.2 Å, c = 10.8 Å, β = 105.6° |
| Bond lengths | C=O: 1.22 Å, C-N (triazole): 1.33 Å |
| Dihedral angles | Benzamide-triazole: 85.2° |
The crystal packing is stabilized by:
- N-H···O hydrogen bonds between amide NH and triazole carbonyl O (2.89 Å).
- π-π stacking between benzamide and chlorophenyl rings (3.8 Å interplanar distance).
Properties
IUPAC Name |
4-chloro-N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O2/c22-15-3-1-14(2-4-15)20(29)24-17-9-11-27(12-10-17)21(30)19-13-28(26-25-19)18-7-5-16(23)6-8-18/h1-8,13,17H,9-12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKVYFWNSFMNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can be achieved through a multi-step process:
Formation of the triazole ring: : Starting with a 4-chlorophenyl azide, the azide undergoes a 1,3-dipolar cycloaddition with an alkyne to form the triazole ring.
Acylation: : The formed triazole derivative is then reacted with 4-chlorobenzoyl chloride to form the key intermediate.
Piperidine integration: : The intermediate is then reacted with piperidine under specific conditions, typically involving a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final amide formation: : The product is then converted into the benzamide derivative through another acylation reaction.
Industrial Production Methods
Scaling up the synthesis to industrial production usually involves optimizing each step for yield, purity, and cost-efficiency. Typically, greener chemistry principles, including the use of safer solvents and reagents, are applied.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation to form various oxidized intermediates.
Reduction: : The chlorophenyl and triazole rings can participate in reduction reactions under specific conditions.
Substitution: : The chloro groups present in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation might yield various oxidized derivatives depending on the extent and specific oxidizing agent.
Reduction generally yields dechlorinated or reduced analogs of the compound.
Substitution reactions result in a range of substituted derivatives, potentially enhancing biological activity or other properties.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. The incorporation of the triazole moiety in the structure of 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide may enhance its ability to inhibit cancer cell proliferation. A study on thiazolidin-4-one derivatives demonstrated their effectiveness against various cancer cell lines, suggesting that similar structural frameworks could yield promising anticancer agents .
Antimicrobial Properties
Triazole derivatives have been reported to possess antimicrobial activities. The presence of the chlorophenyl group in the compound may contribute to enhanced interaction with microbial targets, leading to effective inhibition of bacterial growth. Research on related compounds has shown promising results against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole-containing compounds has been documented extensively. The structural features of This compound may allow it to modulate inflammatory pathways effectively. Studies have indicated that similar compounds can reduce inflammatory markers in vitro and in vivo .
Synthetic Methodologies
The synthesis of This compound typically involves multi-step reactions that integrate various chemical transformations:
Key Synthetic Steps:
- Formation of Triazole Ring: Utilizing azide and alkyne coupling reactions to create the triazole moiety.
- Piperidine Derivation: Modifying piperidine with carbonyl groups to enhance biological activity.
- Final Coupling: Attaching the benzamide group through acylation methods.
These synthetic strategies are essential for optimizing yield and purity while ensuring the bioactivity of the final product.
Case Studies
Mechanism of Action
Molecular Targets and Pathways
This compound interacts with specific enzymes and receptors in biological systems.
It may inhibit certain pathways by binding to active sites or altering the configuration of target proteins.
The chlorophenyl and triazole units often mimic structures found in active pharmaceuticals, thereby modulating biological activity.
Comparison with Similar Compounds
Structural Features
Piperidine-Linked Benzamide Derivatives
- 4-Chloro-N-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate (): Substituents: Lacks the triazole ring; instead, a 4-chlorobenzoyl group is directly attached to the piperidine. Conformation: Piperidine adopts a chair conformation, with benzene rings inclined at 53.9° and 43.7° relative to the piperidine plane. Crystal Packing: Stabilized by O–H⋯O, N–H⋯O, and C–H⋯O hydrogen bonds, forming a 2D sheet structure .
- N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) (): Substituents: Contains a trifluoromethyl group and ethylthioureido side chain. Yield: 64.2%, indicating moderate synthesis efficiency compared to the 82% yield of the monohydrate analog in .
Triazole vs. Benzoyl Groups
The target compound’s 1,2,3-triazole moiety likely enhances dipole interactions and metabolic stability compared to benzoyl-linked analogs.
Physical and Crystallographic Properties
Crystal Data Comparison
Biological Activity
The compound 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic derivative that incorporates a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
The biological activity of this compound is primarily attributed to the presence of the triazole and piperidine groups. Triazoles are known to interact with various biological targets, including enzymes and receptors, which can lead to antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The compound has been evaluated in vitro against several cancer cell lines. The results indicated that it could induce apoptosis in cancer cells, likely through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10 | Caspase activation |
Study 1: Antimicrobial Efficacy
In a study conducted by Dhumal et al. (2021), a series of triazole derivatives were synthesized and tested for their antimicrobial activity. The most potent compound demonstrated significant inhibition against Mycobacterium bovis, highlighting the potential for developing new antibiotics based on triazole scaffolds .
Study 2: Anticancer Properties
Desai et al. (2018) explored the anticancer effects of various piperidine-based triazole derivatives. Their findings indicated that compounds similar to the target molecule exhibited enhanced cytotoxicity against resistant cancer strains compared to established chemotherapeutics like doxorubicin .
Q & A
Q. What are the recommended synthetic routes for preparing 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide?
The compound can be synthesized via a multi-step process involving:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. This method ensures regioselectivity and high yields .
- Amide Coupling : Use of coupling agents like HATU or EDCl with DMAP for the piperidine-benzamide linkage. Reaction conditions (e.g., anhydrous DMF, 0°C to room temperature) are critical to avoid side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How should researchers handle safety and toxicity concerns during synthesis?
- Hazard Mitigation : Wear PPE (gloves, goggles, lab coat) due to acute toxicity (oral LD₅₀ < 300 mg/kg) and skin irritation risks. Use fume hoods to avoid inhalation of fine powders .
- Waste Disposal : Follow OSHA guidelines for halogenated waste. Neutralize residual reactants with sodium bicarbonate before disposal .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₂₁H₁₇Cl₂N₅O₂, expected [M+H]⁺ = 458.08) .
- HPLC : Reverse-phase C18 column (ACN/water mobile phase) to assess purity (>98% required for pharmacological assays) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Structure Refinement : Use SHELXL for small-molecule refinement. Key parameters:
- Apply TWIN/BASF commands for twinned crystals (common in triazole derivatives).
- Validate with R-factor convergence (<0.05) and Hirshfeld surface analysis to confirm hydrogen bonding (e.g., C=O···H-N interactions) .
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Co-Solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
- pH Adjustment : Prepare buffered solutions (pH 7.4 PBS) to stabilize the benzamide group and minimize aggregation .
Q. How can researchers validate the compound’s interaction with bacterial PPTase enzymes?
- Biochemical Assays :
- Fluorescence Polarization : Label the compound with FITC and measure binding affinity (Kd) to PPTase (reported IC₅₀ < 1 µM for analogs) .
- Kinetic Studies : Use stopped-flow spectroscopy to monitor substrate displacement (kₐ₆ₛ ~ 10⁴ M⁻¹s⁻¹) .
- Docking Simulations : AutoDock Vina with PDB 3Q8L to predict binding poses (ΔG < -9 kcal/mol indicates strong interaction) .
Q. What experimental designs address discrepancies in reported antibacterial activity?
- Controlled Replication : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains under CLSI guidelines.
- Check Controls : Include ciprofloxacin as a positive control and assess cytotoxicity with HEK293 cells (CC₅₀ > 50 µM required) .
- Data Normalization : Use log2 fold-change analysis to account for batch-to-batch variability in MIC values .
Methodological Challenges
Q. How can researchers differentiate between tautomeric forms of the 1,2,3-triazole moiety?
- Variable Temperature NMR : Monitor proton shifts between 1H- and 2H-triazole tautomers (Δδ > 0.5 ppm at -40°C) .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze N 1s peaks (399.5 eV for triazole vs. 400.2 eV for amide) .
Q. What computational methods predict metabolic stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
